molecular formula C6H11N5 B3303506 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- CAS No. 920748-40-9

1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-

Cat. No.: B3303506
CAS No.: 920748-40-9
M. Wt: 153.19 g/mol
InChI Key: WSYHOPWOOCUMTP-YFKPBYRVSA-N
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Description

1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-: is a synthetic organic heterocyclic compound. It consists of a five-membered ring with four nitrogen atoms and one carbon atom, making it a high nitrogen content compound among stable heterocycles. This compound is notable for its stability over a wide pH range and its resistance to various oxidizing and reducing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- can be synthesized through several methods. One common approach involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts. This reaction proceeds readily in water and can accommodate a variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides . Another method involves the use of the powerful diazotizing reagent FSO2N3, which enables the facile synthesis of tetrazoles under mild conditions .

Industrial Production Methods: Industrial production of 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- often employs microwave-accelerated methods. These methods allow the conversion of inactive nitriles into 5-substituted 1H-tetrazoles in solvents like DMF. This approach is advantageous due to its efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions: 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted tetrazoles .

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- involves its interaction with molecular targets and pathways. The compound’s high nitrogen content and electron-donating properties allow it to stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons. This stabilization is advantageous for receptor-ligand interactions, making it effective in various biological and chemical processes .

Comparison with Similar Compounds

Uniqueness: 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bio-isosteric replacement for carboxylic acids and its stability under various conditions make it a valuable compound in multiple fields .

Properties

IUPAC Name

1-methyl-5-[(2S)-pyrrolidin-2-yl]tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-11-6(8-9-10-11)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYHOPWOOCUMTP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731921
Record name 1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920748-40-9
Record name 1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-
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1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-
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1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-
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